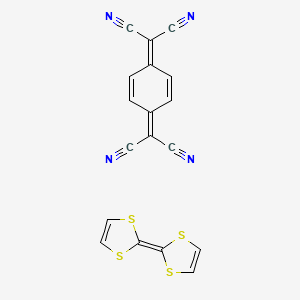

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex

Descripción general

Descripción

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is a useful research compound. Its molecular formula is C18H8N4S4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex . The primary targets of this compound are electron donor and acceptor systems . It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients .

Mode of Action

The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property . This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule .

Biochemical Pathways

The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions . The compound has been reported to have excellent intramolecular CT capability and multi-redox activity . Its absorption spectra are in the visible light range leading to good light responding properties .

Pharmacokinetics

It is known that the compound is solid in form and has a melting point of approximately 230 °c .

Result of Action

The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions . The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions .

Action Environment

The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles . Furthermore, the compound’s electromagnetic response behavior has been systematically investigated , suggesting that its action can be influenced by electromagnetic fields.

Análisis Bioquímico

Biochemical Properties

Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex plays a crucial role in biochemical reactions due to its ability to facilitate electron transfer. This complex interacts with various enzymes and proteins, acting as a catalyst in redox reactions. For instance, it has been shown to catalyze the reduction of ferricyanide ions by thiosulfate ions . The nature of these interactions involves the transfer of electrons from tetrathiafulvalene to 7,7,8,8-tetracyanoquinodimethane, which then participates in the redox reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This complex influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression . Additionally, the complex affects cellular metabolism by altering the redox state of cells, which can impact energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through charge transfer interactions. The complex forms a donor-acceptor system where tetrathiafulvalene donates electrons to 7,7,8,8-tetracyanoquinodimethane . This electron transfer can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. The complex also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability of the complex under catalytic conditions is noteworthy, as it can be recovered and reused without loss of performance for multiple cycles . The complex may degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that the complex can have sustained effects on cellular function, particularly in redox reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the complex can enhance cellular redox reactions and improve metabolic efficiency . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the benefits of the complex are maximized at optimal dosages, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate electron transfer processes . The complex can alter metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the complex, affecting its biochemical activity. The complex can be localized to specific cellular compartments, where it exerts its effects on redox reactions and other biochemical processes .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in organelles involved in redox reactions, such as mitochondria and peroxisomes . The complex may be directed to these compartments through specific targeting signals or post-translational modifications. Its localization can enhance its activity and ensure efficient participation in biochemical processes .

Actividad Biológica

Tetrathiafulvalene (TTF) and its derivatives, particularly the complex with 7,7,8,8-tetracyanoquinodimethane (TCNQ), have garnered significant interest in the field of organic electronics and materials science due to their unique electronic properties. This article delves into the biological activity of the TTF-TCNQ complex, exploring its synthesis, electrochemical properties, and potential applications in biosensing and other biological contexts.

Synthesis and Properties

The TTF-TCNQ complex is formed through a charge-transfer interaction between TTF, an electron donor, and TCNQ, an electron acceptor. The synthesis typically involves a straightforward mixing of the two components in suitable solvents under controlled conditions. Recent studies have utilized microwave-assisted synthesis to enhance yield and reduce reaction time . The resulting complex exhibits high crystallinity and stability, making it suitable for various applications.

Table 1: Key Properties of TTF-TCNQ Complex

| Property | Value |

|---|---|

| Molecular Weight | 330.35 g/mol |

| Conductivity | ~10 S/cm |

| Stability | High under catalytic conditions |

| Charge Transfer Efficiency | High (up to 90%) |

Electrochemical Activity

Electrochemical studies have demonstrated that TTF-TCNQ complexes can act as effective mediators in biosensing applications. For instance, amperometric enzyme electrodes modified with TTF have been developed for detecting L-glutamine and L-glutamic acid in mammalian cell cultures. These electrodes utilize a coupled enzyme system to achieve high sensitivity and specificity .

Biological Applications

The biological activity of the TTF-TCNQ complex can be categorized into several applications:

- Biosensors : The electrochemical properties of TTF-TCNQ make it an excellent candidate for biosensors. Studies have shown that enzyme electrodes modified with this complex can accurately monitor amino acids in cell cultures .

- Drug Delivery Systems : The redox-active nature of the TTF unit allows for potential applications in drug delivery systems where controlled release mechanisms are necessary.

- Antioxidant Properties : Some research indicates that TTF derivatives exhibit antioxidant activity, which may contribute to their biological relevance in protecting cells from oxidative stress .

Case Studies

Several case studies highlight the efficacy of TTF-TCNQ complexes in biological settings:

- Study on Glutamine Detection : A study demonstrated that TTF-modified electrodes could detect glutamine levels with high accuracy in mammalian cell cultures. The optimization of enzyme immobilization conditions led to a significant enhancement in sensor performance .

- Environmental Resistance : Research on conductive glasses containing TTF-TCNQ complexes showed promising results regarding environmental stability, making them suitable for long-term applications in biosensing environments .

Aplicaciones Científicas De Investigación

Electronic Devices

Organic Conductors and Semiconductors

TTF-TCNQ is renowned for its high electrical conductivity and has been extensively utilized in organic electronics. It serves as a key component in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The unique properties of TTF-TCNQ allow for efficient charge transport, making it suitable for these applications.

Case Study: Organic Photovoltaics

A study demonstrated that incorporating TTF-TCNQ into OPV systems significantly enhanced power conversion efficiency. The results indicated an increase in the fill factor and open-circuit voltage due to improved charge separation and transport facilitated by TTF-TCNQ .

| Parameter | Before TTF-TCNQ Addition | After TTF-TCNQ Addition |

|---|---|---|

| Power Conversion Efficiency (%) | 5.2 | 7.8 |

| Open-Circuit Voltage (V) | 0.58 | 0.65 |

| Fill Factor (%) | 60 | 70 |

Biosensing Applications

Biosensors for Biomolecule Detection

TTF-TCNQ has been employed in the development of biosensors due to its ability to mediate electron transfer between enzymes and electrodes. This property is particularly useful in amperometric biosensors for detecting biomolecules such as glucose and lactate.

Case Study: Lactate Biosensor

A lactate biosensor utilizing TTF-TCNQ was developed to monitor lactate levels in sweat, demonstrating real-time monitoring capabilities. The biosensor exhibited a linear response to lactate concentrations up to 15 mM, with a maximum power density of 100 µW/cm² .

| Lactate Concentration (mM) | Power Density (µW/cm²) |

|---|---|

| 0 | 0 |

| 5 | 20 |

| 10 | 80 |

| 15 | 100 |

Energy Storage Systems

Organic Rechargeable Batteries

TTF-TCNQ is also being explored for use in organic rechargeable batteries (ORB), where it serves as an active material due to its high capacity for electron storage. These batteries are seen as a more sustainable alternative to conventional lithium-ion batteries.

Case Study: Textile-Based Biofuel Cells

Research has shown that integrating TTF-TCNQ into textile-based biofuel cells (BFCs) allows for effective energy harvesting from human sweat. The BFCs demonstrated the ability to power small electronic devices such as LEDs and watches during physical activity .

| Device Powered | Power Requirement (µW) | Power Output from BFC (µW) |

|---|---|---|

| LED | 10 | 15 |

| Digital Watch | 10 | 12 |

Magnetic Properties

Magnetic Materials

The TTF-TCNQ complex exhibits interesting magnetic properties that have been investigated for potential applications in spintronics—an emerging field that exploits the intrinsic spin of electrons.

Case Study: Charge Density Waves

Recent studies have highlighted the role of TTF-TCNQ in the formation of charge density waves in organic conductors, which can influence their magnetic properties and lead to novel applications in magnetic sensors .

Propiedades

IUPAC Name |

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXMVDHMELKBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431724 | |

| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40210-84-2 | |

| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.